1-Methyl-1H-pyrazole-3,5-dicarboxylic acid CAS number
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid CAS number
An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
This guide provides a comprehensive technical overview of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and material scientists.
Introduction and Core Properties
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid, with the CAS Number 75092-39-6 , is a substituted pyrazole derivative featuring carboxylic acid functionalities at the 3 and 5 positions and a methyl group on one of the ring nitrogens. This arrangement of functional groups makes it a highly versatile scaffold in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1][2] The dicarboxylic acid groups provide convenient handles for derivatization, allowing for the construction of more complex molecular architectures such as kinase inhibitors and active pharmaceutical ingredients.
Physicochemical and Structural Data
Below is a table summarizing the key physicochemical properties of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid and its immediate precursor, 1H-pyrazole-3,5-dicarboxylic acid.
| Property | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | 1H-Pyrazole-3,5-dicarboxylic acid |
| CAS Number | 75092-39-6 | 3112-31-0 |
| Molecular Formula | C₆H₆N₂O₄ | C₅H₄N₂O₄ |
| Molecular Weight | 170.12 g/mol | 156.10 g/mol |
| Appearance | White to off-white solid (predicted) | White crystalline powder |
| Melting Point | Not experimentally determined | 292-295 °C (decomposes) |
| Boiling Point | Not determined | 614.4 °C at 760 mmHg |
| pKa | Predicted to be lower than the parent compound | 3.24 (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Soluble in hot water, polar organic solvents |
Synthesis and Mechanism
The synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is typically achieved through a two-step process starting from the readily available 1H-pyrazole-3,5-dicarboxylic acid. This precursor itself can be synthesized via the oxidation of 3,5-dimethyl-1H-pyrazole.
Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid [3]
This protocol details the oxidation of 3,5-dimethyl-1H-pyrazole to form the dicarboxylic acid precursor.
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Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water and heat to 70°C.
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Oxidation: Slowly add potassium permanganate (3.271 mol) to the heated solution, ensuring the temperature does not exceed 90°C.
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Work-up: After the addition is complete, cool the mixture to room temperature. Filter off the manganese dioxide precipitate and wash it with water.
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Acidification: Acidify the filtrate to pH 2 with concentrated hydrochloric acid and leave it to stand overnight.
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Isolation: Collect the resulting precipitate by filtration and wash with cold water to yield 1H-pyrazole-3,5-dicarboxylic acid as a white crystalline solid.
Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
This two-step protocol starts with the esterification of the precursor, followed by N-methylation and hydrolysis.
Step 2a: Esterification to Diethyl 1H-pyrazole-3,5-dicarboxylate
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Reaction Setup: Suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of absolute ethanol.
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Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reflux: Heat the mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting material.
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Work-up: Cool the reaction mixture and neutralize the acid catalyst. Remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the diethyl ester.
Step 2b: N-Methylation of the Diethyl Ester[3]
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Reaction Setup: Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone and add potassium carbonate.
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Methylation: Add iodomethane dropwise to the stirred suspension.
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Reaction: Heat the mixture to 60°C and stir overnight. Monitor the reaction to completion by TLC.
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Isolation: Filter the reaction mixture and rinse the filter cake with acetone. Combine the organic phases and evaporate the solvent to obtain crude diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
Step 2c: Hydrolysis to 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
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Saponification: Dissolve the crude diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 6N NaOH).
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Reaction: Heat the mixture to reflux for several hours until the ester is fully hydrolyzed.
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Acidification: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.
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Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid.
Applications in Research and Development
The structural features of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid make it a valuable building block in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and treatments for erectile dysfunction.[4] The N-methylated pyrazole dicarboxylic acid serves as a versatile starting material for the synthesis of complex bioactive molecules.
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Kinase Inhibitors: The pyrazole core is a common hinge-binding motif in many kinase inhibitors.[1] The dicarboxylic acid groups on the 1-methylpyrazole scaffold can be selectively functionalized to generate libraries of compounds for screening against various kinase targets implicated in cancer and other diseases.
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Precursor for Active Pharmaceutical Ingredients (APIs): A close analogue, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is a key intermediate in the synthesis of Sildenafil (Viagra).[4] This highlights the utility of the 1-methylpyrazole carboxylic acid framework in constructing complex APIs.
Agrochemicals
Pyrazole derivatives are also prominent in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[5][6] The functional handles on 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid allow for the systematic modification of the core structure to optimize biological activity and selectivity for agricultural applications. For instance, 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is an important building block for modern fungicides.[4]
Materials Science
The parent compound, 1H-pyrazole-3,5-dicarboxylic acid, is utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The dicarboxylic acid functionality allows for the coordination with metal ions to form extended, porous networks. While the N-methylation in the target compound might alter its coordination properties, it opens up possibilities for creating MOFs with different topologies and functionalities.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the structure and purity of synthesized 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid.
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¹H NMR: The proton NMR spectrum is expected to show three key signals: a singlet for the N-methyl protons (typically around 3.5-4.0 ppm), a singlet for the pyrazole ring proton at the 4-position (around 6.5-7.5 ppm), and a broad singlet for the two carboxylic acid protons at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the N-methyl carbon, the two non-equivalent carboxylic acid carbons, and the three carbons of the pyrazole ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₆H₆N₂O₄).
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹).
Conclusion
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a valuable and versatile chemical entity with significant potential in drug discovery, agrochemical synthesis, and materials science. Its synthesis from readily available starting materials and the presence of two modifiable carboxylic acid groups make it an attractive scaffold for the development of novel functional molecules. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this important building block in their scientific endeavors.
References
- El-Sayed, M. A., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(15), 4478.
- Rosse, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1019-1131.
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(4), 1-8.
- Fu, B., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 735058.
- Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.
- Zhang, X., et al. (2014).
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - PMC [pmc.ncbi.nlm.nih.gov]
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